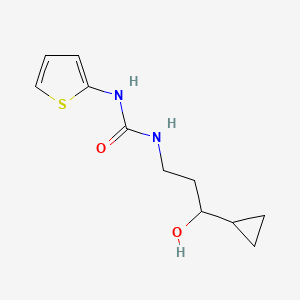
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors that are involved in the disease process. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea in lab experiments is its high potency and selectivity. It can be used at low concentrations and has minimal side effects. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea. One direction is to study its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and diabetes. In addition, further studies can be conducted to understand its mechanism of action and to improve its solubility in water.
Métodos De Síntesis
The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea involves the reaction of 3-(thiophen-2-yl)urea with cyclopropylcarbinol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the yield of the product is high. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. In addition, it has also shown promising results in the treatment of Alzheimer's disease and diabetes.
Propiedades
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-9(8-3-4-8)5-6-12-11(15)13-10-2-1-7-16-10/h1-2,7-9,14H,3-6H2,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRBMBDRQHJKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

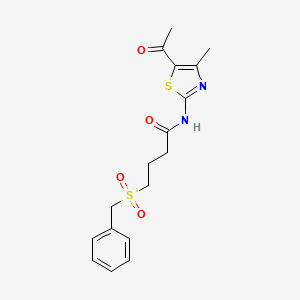

![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)
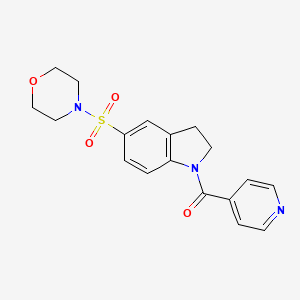

![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)
![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)
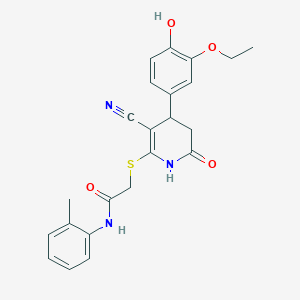
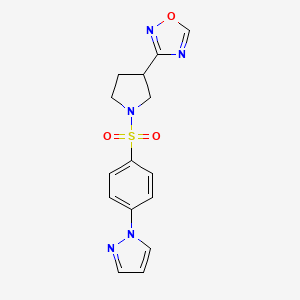

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2785186.png)
![Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2785187.png)